molecular formula C20H29ClN2O4S B5293128 1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane

1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane

Cat. No. B5293128
M. Wt: 429.0 g/mol
InChI Key: MDTDJDDJLUKRIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for related compounds often involve complex multi-step processes, including condensation, cyclization, and functional group transformations. For example, Kimura and Morosawa (1979) detailed the synthesis of hexahydroindeno[1,2-d]azepine derivatives, showcasing typical strategies that might be applicable for synthesizing related complex molecules, emphasizing the role of intermediate formations and ring closures in the synthetic pathway (Kimura & Morosawa, 1979).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for understanding the spatial arrangement of atoms within a compound. Girish et al. (2008) utilized X-ray crystallography to reveal the chair conformation of the piperidine ring in a related sulfonyl compound, offering insights into the geometry around sulfur atoms and hydrogen bonding patterns (Girish et al., 2008).

Chemical Reactions and Properties

The chemical behavior of sulfonyl-containing compounds is diverse, involving reactions such as sulfonation, methoxylation, and interactions with nucleophiles. Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, indicating how functional groups like sulfonyl influence the reactivity and outcome of such reactions (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. Naveen et al. (2015) provided a detailed examination of the crystal and molecular structure of a sulfonyl-piperidine compound, highlighting the importance of intramolecular interactions in determining physical properties (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as sulfonyl and carbonyl. The work by Kennedy, Nelson, and Perry (2005) on the synthesis of polyhydroxylated piperidines underscores the role of protecting groups and stereochemistry in dictating the reactivity and subsequent transformations of such molecules (Kennedy, Nelson, & Perry, 2005).

properties

IUPAC Name

azepan-1-yl-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O4S/c1-2-27-19-8-7-17(15-18(19)21)28(25,26)23-13-9-16(10-14-23)20(24)22-11-5-3-4-6-12-22/h7-8,15-16H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTDJDDJLUKRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane

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